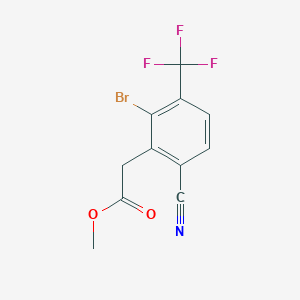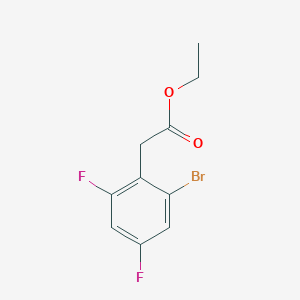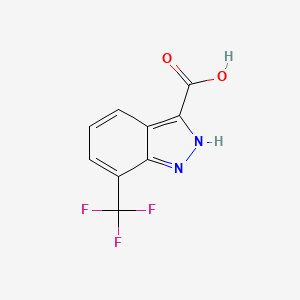
7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid
Vue d'ensemble
Description
7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is a chemical compound that contains a trifluoromethyl group. Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals1. However, specific information about this compound is not readily available.
Synthesis Analysis
The synthesis of trifluoromethylated compounds is an active area of research. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound1. However, the specific synthesis process for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is not found in the search results.Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is not explicitly mentioned in the search results. However, the trifluoromethyl group is a functional group that has the formula -CF32.Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates3. However, specific chemical reactions involving 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid are not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid are not found in the search results.Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : The synthesis and applications of TFMP and its derivatives are used . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Antifungal Activity
- Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid were assayed in vitro as potential antimycotic agents against eight fungal strains .
- Method : The synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid are presented .
- Results : The antifungal activity of the presented derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .
3. Functional Materials
- Application : Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine .
- Method : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Results : As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
4. Trifluoroacetic Acid in Chemical Transformations
- Application : Trifluoroacetic acid (TFA) can be used to facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations and trifluoroalkylations .
- Method : TFA is used as a reagent to facilitate these transformations .
- Results : The use of TFA has enabled a wide variety of chemical transformations .
5. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis
- Application : Trifluoromethylation is a key reaction in organic synthesis and can be achieved using visible-light-driven photoredox catalysis .
- Method : The second SET oxidation of radical intermediate should be concurrent with reduction of [Ir (dF (CF 3)ppy) 2 (dtbbpy)] 2+ to the ground state, [Ir (dF (CF 3)ppy) 2 (dtbbpy)] +, and formation of β-trifluoromethyl carbocation intermediate 13 + .
- Results : This method allows for the efficient trifluoromethylation of a variety of substrates .
6. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : The synthesis and applications of TFMP and its derivatives are used . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
The safety data sheet for a related compound suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation4. However, specific safety and hazard information for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid is not found in the search results.
Orientations Futures
The future directions for 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid are not found in the search results.
Please note that this analysis is based on the information available in the search results and may not be comprehensive or accurate. For detailed and accurate information, please refer to scientific literature or consult a chemistry expert.
Propriétés
IUPAC Name |
7-(trifluoromethyl)-2H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-14-7(4)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQQEWUHMVGQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)
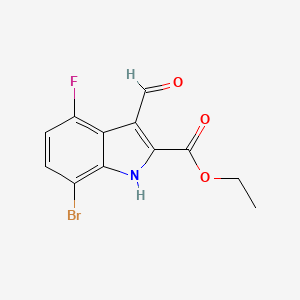
![Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-](/img/structure/B1486347.png)
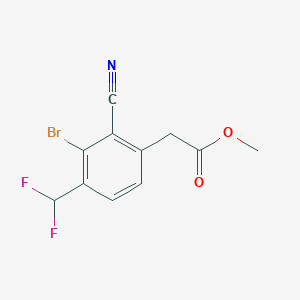
![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)
![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)
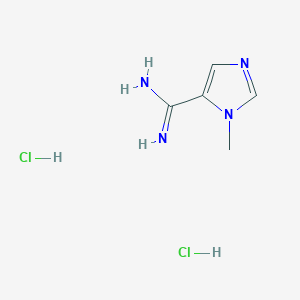
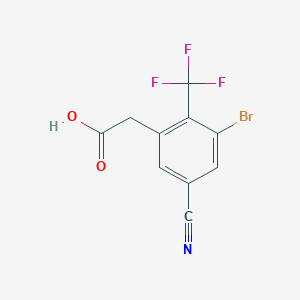
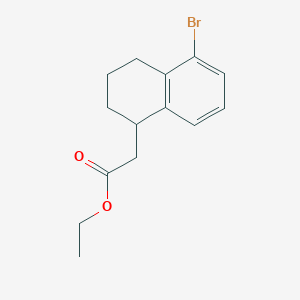
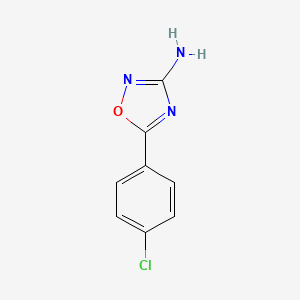
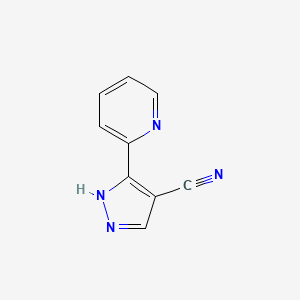
![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)
